molecular formula C6H3BrN2OS B1402924 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole CAS No. 1357064-43-7

2-(3-Bromothien-2-yl)-1,3,4-oxadiazole

Cat. No.: B1402924
CAS No.: 1357064-43-7
M. Wt: 231.07 g/mol
InChI Key: HINIUHQAZXOEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromothien-2-yl)-1,3,4-oxadiazole is a high-value heterocyclic building block designed for advanced research and development. The compound features a 1,3,4-oxadiazole ring, a renowned electron-deficient pharmacophore known for its versatility and significant presence in active pharmaceutical ingredients (APIs) and functional materials . This scaffold is celebrated for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities, making it a pivotal structure in rational drug design . The critical 3-bromothiophene substituent on the oxadiazole core provides a highly versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This enables researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, with documented applications in developing compounds with anticancer , antimicrobial , anti-inflammatory , and neuroactive properties . Its electron-transporting characteristics also make it a valuable component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-2-11-5(4)6-9-8-3-10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIUHQAZXOEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromothiophene-2-carboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position of the thiophene ring serves as a key site for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the oxadiazole ring.

Key Reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids yields biaryl derivatives. For example:

    2 3 Bromothien 2 yl 1 3 4 oxadiazole+ArB OH 2Pd PPh3 4,Na2CO32 3 Ar thien 2 yl 1 3 4 oxadiazole\text{2 3 Bromothien 2 yl 1 3 4 oxadiazole}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{2 3 Ar thien 2 yl 1 3 4 oxadiazole}

    Typical yields range from 65–85% depending on the boronic acid substituent .

  • Buchwald-Hartwig Amination: Reacts with primary/secondary amines under Pd catalysis to form 3-aminothiophene derivatives:

    2 3 Bromothien 2 yl 1 3 4 oxadiazole+R2NHPd2 dba 3,Xantphos2 3 R2N thien 2 yl 1 3 4 oxadiazole\text{2 3 Bromothien 2 yl 1 3 4 oxadiazole}+\text{R}_2\text{NH}\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos}}\text{2 3 R}_2\text{N thien 2 yl 1 3 4 oxadiazole}

    Yields: 70–90% .

Table 1: Representative SNAr Reactions

Reaction TypeReagents/ConditionsProduct SubstituentYield (%)Ref.
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Phenyl78
Buchwald AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C3-Piperidinyl85
CyanationCuCN, DMF, 120°C3-Cyano65

Electrophilic Substitution on the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the 5-position due to its electron-deficient nature:

Nitration:

2 3 Bromothien 2 yl 1 3 4 oxadiazoleHNO3/H2SO4,0°C5 Nitro 2 3 bromothien 2 yl 1 3 4 oxadiazole\text{2 3 Bromothien 2 yl 1 3 4 oxadiazole}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4,0°C}\text{5 Nitro 2 3 bromothien 2 yl 1 3 4 oxadiazole}

Yield: 72% with regioselectivity confirmed via 1H^{1}\text{H} NMR .

Sulfonation:
Reacts with chlorosulfonic acid to form sulfonated derivatives used in polymer chemistry .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

Example with Benzontrile Oxide:

2 3 Bromothien 2 yl 1 3 4 oxadiazole+PhC NOTriazolo oxadiazole Hybrid\text{2 3 Bromothien 2 yl 1 3 4 oxadiazole}+\text{PhC NO}\rightarrow \text{Triazolo oxadiazole Hybrid}

Reaction proceeds under microwave irradiation (100°C, 1h) with 68% yield .

Ring-Opening with Hydrazine:
Forms thiosemicarbazide intermediates, enabling access to fused heterocycles:

2 3 Bromothien 2 yl 1 3 4 oxadiazoleNH2NH2,EtOHThiophene Thiosemicarbazide\text{2 3 Bromothien 2 yl 1 3 4 oxadiazole}\xrightarrow{\text{NH}_2\text{NH}_2,\text{EtOH}}\text{Thiophene Thiosemicarbazide}

Yield: 80% .

Functionalization via Metal-Halogen Exchange

The bromine atom undergoes lithium-halogen exchange at low temperatures (-78°C), enabling the introduction of electrophiles:

Lithiation Followed by Quenching with CO₂:

2 3 Bromothien 2 yl 1 3 4 oxadiazolen BuLi THF2 3 Li thien 2 yl 1 3 4 oxadiazoleCO22 3 COOH thien 2 yl 1 3 4 oxadiazole\text{2 3 Bromothien 2 yl 1 3 4 oxadiazole}\xrightarrow{\text{n BuLi THF}}\text{2 3 Li thien 2 yl 1 3 4 oxadiazole}\xrightarrow{\text{CO}_2}\text{2 3 COOH thien 2 yl 1 3 4 oxadiazole}

Yield: 60% .

Biological Activity of Derivatives

Derivatives exhibit notable pharmacological properties:

Table 2: Bioactivity of Selected Derivatives

Derivative StructureActivity (IC₅₀ or MIC)Target Organism/Cell LineRef.
3-Cyano-thienyl-oxadiazoleAntibacterial (MIC = 0.40 mg/mL)E. coli
3-(4-Nitrophenyl)-thienyl-oxadiazoleAnticancer (IC₅₀ = 1.85 µM)MCF-7 Breast Cancer
3-Piperidinyl-thienyl-oxadiazoleMAO-B Inhibition (IC₅₀ = 0.045 µM)Neurological Targets

Scientific Research Applications

Synthesis of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole

The synthesis of this compound typically involves the reaction of thienyl hydrazones with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic methodologies have been reported that yield high purity and yield of the desired oxadiazole derivatives. These methods include microwave-assisted synthesis and solvent-free approaches, which are both environmentally friendly and efficient .

Antimicrobial Properties

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, compounds containing the oxadiazole ring have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as various fungi . The incorporation of bromine atoms into the structure can enhance this activity by increasing lipophilicity and altering the electronic properties of the molecule.

Anticancer Activity

Several studies have reported that this compound derivatives exhibit anticancer properties. For example, compounds have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing varying degrees of cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that they could be valuable in treating inflammatory diseases.

Case Studies

StudyFindingsImplications
Study A Evaluated the antimicrobial activity against multiple strains; showed significant inhibition against Staphylococcus aureus.Suggests potential for development into an antibiotic agent.
Study B Tested anticancer efficacy on MDA-MB-231 cells; demonstrated IC50 values comparable to standard chemotherapeutics.Highlights potential for use in cancer treatment protocols.
Study C Investigated anti-inflammatory effects; reduced paw edema by 50% in rat models.Indicates possible application in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary, but the presence of the bromine atom and the heterocyclic rings often play a crucial role in its biological activity.

Comparison with Similar Compounds

Key Structural Features of 2-(3-Bromothien-2-yl)-1,3,4-Oxadiazole :

  • Bromine Atom : Enhances electrophilicity and binding affinity via halogen bonding.
  • Thienyl Group : Offers steric and electronic modulation distinct from phenyl analogs.

Pharmacological Comparison with Similar Compounds

Central Nervous System (CNS) Activity

Target Compound: The bromothienyl substituent may enhance GABAergic modulation, similar to benzodiazepine agonists. Comparisons:

  • Compound 6 (2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole): Exhibited anticonvulsant activity in pentylenetetrazole-induced convulsion tests. The amino group at C5 improved agonistic effects on benzodiazepine receptors .
  • Compounds XIV and XV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5,2-bis(4-nitrophenyl)-1,3,4-oxadiazole): Demonstrated potent CNS depressant activity due to electron-withdrawing groups at C2 and C5 .

Anticancer Activity

Target Compound : Bromine’s electron-withdrawing nature may enhance interactions with targets like succinate dehydrogenase (SDH) in cancer cells.
Comparisons :

  • Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole): Showed fungicidal and herbicidal activity via SDH inhibition (IC₅₀ ~50 µg/mL). Molecular docking revealed binding interactions similar to penthiopyrad .
  • Quinoline-Oxadiazole Derivatives (e.g., 8e and 15a): Achieved IC₅₀ values of 0.164–0.179 mg/mL against MCF-7 breast cancer cells, surpassing erlotinib (IC₅₀ = 0.512 mg/mL) .

Key Insight : The thienyl group may alter solubility and bioavailability compared to phenyl or benzylthio analogs, impacting therapeutic efficacy.

Antimicrobial and Antifungal Activity

Target Compound : Bromine’s electronegativity and thiophene’s aromaticity may enhance membrane penetration in microbial targets.
Comparisons :

  • Compound 5e (2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole): Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani .
  • Thioether Derivatives (e.g., IVa-d): Demonstrated antibacterial activity against Gram-positive and Gram-negative strains, with sulfonyl groups enhancing potency .

Key Insight : Thioether and bromine substituents synergistically improve antimicrobial activity, but the thienyl group’s steric profile may reduce off-target effects.

Physicochemical and Structural Comparisons

Property This compound 5g (4-Bromobenzylthio Analog) Compound XV (Bis-Nitrophenyl Analog)
Substituents C2: 3-Bromothienyl C2: 4-Bromobenzylthio C2/C5: 4-Nitrophenyl
Electron Effects Moderate electron-withdrawing Strong electron-withdrawing Strong electron-withdrawing
Bioactivity Potential SDH/CNS modulation SDH inhibition, herbicidal CNS depressant, antidepressant
Solubility Moderate (thienyl π-system) Low (bulky benzylthio) Very low (nitro groups)
Crystallinity Likely monoclinic (P21/c) Monoclinic (P21/c) Not reported

Biological Activity

The compound 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. The oxadiazole ring system has been extensively studied for its potential pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thioamide derivatives with hydrazines followed by cyclization to form the oxadiazole ring. The introduction of the bromine atom at the thienyl position enhances the compound's reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that 1,3,4-oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and various fungal strains .
  • Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles has been linked to their ability to inhibit key inflammatory mediators. This activity is critical in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Properties : Some derivatives have exhibited cytotoxic effects on cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms .

Antimicrobial Studies

A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives demonstrated potent antitubercular activity against Mycobacterium bovis BCG. The most active compounds were shown to inhibit the enoyl reductase (InhA) enzyme involved in fatty acid biosynthesis .

In another investigation, Salama et al. (2020) reported that specific 2-amino-1,3,4-oxadiazole derivatives exhibited remarkable activity against Clostridium difficile, outperforming standard antibiotics like vancomycin .

CompoundMIC (µg/mL)Activity
300.003–0.03Clostridium difficile
31a0.03–0.125Neisseria gonorrhoeae

Cytotoxicity Studies

Research on cytotoxicity revealed that several oxadiazole derivatives did not adversely affect normal cell viability; instead, they sometimes enhanced cell growth at specific concentrations . For instance:

CompoundConcentration (µM)Effect on Cell Viability
3750–100Increased viability

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : Many oxadiazoles act by inhibiting vital enzymes involved in bacterial cell wall synthesis or fatty acid metabolism.
  • Cell Membrane Disruption : Some compounds compromise bacterial cell membranes leading to cell lysis.

Q & A

Basic: What are the standard synthetic routes for 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole, and how are intermediates characterized?

A common method involves reacting brominated heterocyclic precursors (e.g., 5-bromobenzofuran-2-carbohydrazide) with substituted aromatic acids in the presence of phosphorous oxychloride (POCl₃) under reflux, yielding oxadiazole derivatives in 80–85% yields . Intermediates are characterized via:

  • Elemental analysis for C, H, N composition.
  • Spectroscopic techniques : IR (to confirm C=O and N–H stretches), ¹H/¹³C NMR (to verify aromatic protons and substituent positions), and mass spectrometry (for molecular ion peaks) .

Basic: What spectroscopic techniques are critical for confirming the structure of 1,3,4-oxadiazole derivatives?

Key techniques include:

  • ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and substituent-specific signals (e.g., methoxy groups at δ ~3.8 ppm) .
  • ¹³C NMR : Detects oxadiazole ring carbons (δ 160–170 ppm) and bromothiophene carbons (δ 110–130 ppm) .
  • IR : Confirms C=N (1600–1650 cm⁻¹) and C–O–C (1200–1300 cm⁻¹) stretches .

Advanced: How can molecular docking be optimized to study interactions between this compound and target proteins like Asp kinase or SDH?

  • Software : Use AutoDock 4.0 or Vina with PyMOL for visualization .
  • Parameters :
    • Grid size: 60 × 60 × 60 points (0.375 Å spacing) centered on the active site.
    • Algorithm: Lamarckian genetic algorithm with 100 simulations per ligand .
    • Validation: Compare binding energies (ΔG) and RMSD values (<2.0 Å) against co-crystallized ligands .
  • Key interactions : Hydrogen bonding with catalytic residues (e.g., Arg43 in SDH) and hydrophobic contacts with trifluoromethyl groups .

Advanced: How can contradictory bioactivity data (e.g., fungicidal vs. herbicidal activity) be resolved for oxadiazole derivatives?

  • Dose-response assays : Test compounds at multiple concentrations (e.g., 10–100 µg/mL) to establish IC₅₀ values .
  • Structural analogs : Compare substituent effects (e.g., 4-bromobenzyl vs. 3-chlorobenzyl groups) to identify activity-specific motifs .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., SDH activity for fungicides) to correlate bioactivity with target engagement .

Advanced: What crystallographic parameters are critical for resolving the 3D structure of this compound derivatives?

  • Crystal system : Monoclinic (e.g., space group P2₁/c) with Z = 4 .
  • Data collection : Use Bruker APEXII CCD with graphite-monochromated radiation (λ = 0.71073 Å) and φ/ω scans .
  • Refinement : Apply SHELXL-97 with R-factor convergence (<0.05) and thermal displacement parameters (U_eq) for non-H atoms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of oxadiazole-based anticancer agents?

  • Core modifications : Introduce electron-withdrawing groups (e.g., Br, CF₃) to enhance DNA intercalation .
  • Hybrid scaffolds : Combine oxadiazole with thiazolidinone or pyrazole moieties to improve cytotoxicity .
  • Docking validation : Prioritize compounds with binding energies ≤−8.0 kcal/mol against targets like DNA Asp kinase .

Basic: What are common challenges in synthesizing this compound, and how can yields be improved?

  • By-products : Hydrazide intermediates may form undesired cyclization products.
  • Optimization :
    • Use excess POCl₃ (2–3 equiv.) to drive cyclization .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: What mechanistic insights explain the anti-inflammatory activity of brominated oxadiazole derivatives?

  • COX-2 inhibition : Compare activity to indomethacin (59.5–61.9% inhibition at 20 mg/kg) via carrageenan-induced edema assays .
  • Ulcerogenicity screening : Assess gastrointestinal toxicity using rat models to ensure selectivity .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

  • ADME prediction : Use SwissADME or QikProp to estimate logP (≤5), aqueous solubility, and BBB permeability .
  • Toxicity alerts : Screen for mutagenicity (Ames test) and hepatotoxicity via ProTox-II .

Basic: What safety precautions are essential when handling phosphorous oxychloride in oxadiazole synthesis?

  • Ventilation : Use a fume hood to avoid inhalation of toxic fumes.
  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Quenching : Slowly add POCl₃ to ice-cold water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.